Product packaging for Xylamidine tosylate anhydrous(Cat. No.:)

Xylamidine tosylate anhydrous

Cat. No.: B8694706
M. Wt: 484.6 g/mol
InChI Key: FRJLUWKYXWADTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Xylamidine tosylate anhydrous is a useful research compound. Its molecular formula is C26H32N2O5S and its molecular weight is 484.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H32N2O5S B8694706 Xylamidine tosylate anhydrous

Properties

Molecular Formula

C26H32N2O5S

Molecular Weight

484.6 g/mol

IUPAC Name

N'-[2-(3-methoxyphenoxy)propyl]-2-(3-methylphenyl)ethanimidamide;4-methylbenzenesulfonic acid

InChI

InChI=1S/C19H24N2O2.C7H8O3S/c1-14-6-4-7-16(10-14)11-19(20)21-13-15(2)23-18-9-5-8-17(12-18)22-3;1-6-2-4-7(5-3-6)11(8,9)10/h4-10,12,15H,11,13H2,1-3H3,(H2,20,21);2-5H,1H3,(H,8,9,10)

InChI Key

FRJLUWKYXWADTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=CC=C1)CC(=NCC(C)OC2=CC=CC(=C2)OC)N

Origin of Product

United States

Historical Context of Xylamidine Tosylate Research

The emergence of Xylamidine (B1684249) tosylate in the scientific literature is intrinsically linked to the broader effort to understand the multifaceted roles of serotonin (B10506) (5-hydroxytryptamine, 5-HT) in the body. Early investigations into serotonin's physiological effects often produced complex and sometimes contradictory results, due to its widespread actions in both the central and peripheral nervous systems.

A pivotal moment in this line of research came with the work of McGregor and Smirk in 1970. physiology.org Their study, published in the American Journal of Physiology, demonstrated that the increase in perfusion pressure caused by 5-HT could be blocked by Xylamidine tosylate, identifying it as a 5-HT receptor antagonist. physiology.org This finding was instrumental in kicking off decades of research aimed at elucidating the role of serotonin in conditions such as hypertension. physiology.org

Initially, research focused on the cardiovascular system. Studies using isolated arteries and arterial beds from various models of hypertension corroborated the initial findings of McGregor and Smirk, suggesting that serotonin was a pathological factor in high blood pressure. physiology.org However, conflicting evidence also arose. For instance, chronic intravenous infusion of 5-HT was found to decrease, not increase, blood pressure in both normal and hypertensive rats. physiology.org This highlighted the complexity of the serotonergic system and the need for tools that could dissect its peripheral and central actions.

Evolution of Research Perspectives on Xylamidine Tosylate

Serotonergic System Modulation Research

Research into xylamidine's effects has largely centered on its ability to modulate the serotonergic system, providing valuable insights into the distinct roles of central versus peripheral serotonin signaling.

Specific Serotonin Receptor Antagonism Studies

Xylamidine exhibits a notable affinity for specific serotonin receptor subtypes, acting primarily as an antagonist. wikipedia.org This selectivity is crucial for dissecting the physiological roles of these individual receptors in peripheral tissues.

Xylamidine demonstrates potent antagonist activity at 5-HT2A receptors. wikipedia.org These receptors are G protein-coupled receptors (GPCRs) belonging to the Gq/G11 family. In vitro studies have shown that xylamidine is a potent inhibitor of the binding of tritiated spiperone (B1681076) to 5-HT2 receptors in rat frontal cortex membranes. nih.gov This antagonist action is pivotal to its mechanism, as it blocks the downstream signaling cascades typically initiated by serotonin binding to 5-HT2A receptors. For example, xylamidine has been shown to attenuate the increase in corticosterone (B1669441) secretion induced by the 5-HT2A agonist DOI, highlighting its ability to block peripheral 5-HT2A receptor-mediated responses. utexas.edukarger.com Furthermore, research has demonstrated that xylamidine can block the pressor effects of the 5-HT2A/2C agonist DOI, providing further evidence of its peripheral 5-HT2A antagonism.

Xylamidine also acts as an antagonist at 5-HT1A receptors, although to a lesser extent than its activity at 5-HT2A receptors. wikipedia.org As a 5-HT1A antagonist, xylamidine prevents the receptor's activation by serotonin, thereby blocking the Gi-mediated signaling pathway. Studies have shown that xylamidine is a less potent inhibitor of the binding of tritiated serotonin to 5-HT1 receptors in rat brain membranes compared to its effect on 5-HT2 receptors. nih.gov

Peripheral Restriction Characteristics in Research Models

A defining feature of xylamidine is its inability to cross the blood-brain barrier, making it a peripherally selective antagonist. wikipedia.orgncats.iowikipedia.org This property is invaluable for differentiating between central and peripheral serotonergic effects in research models. nih.gov The peripheral restriction of xylamidine allows researchers to investigate the role of peripheral serotonin receptors in various physiological processes, such as cardiovascular function and gastrointestinal activity, without the sedative or other central effects associated with centrally-acting 5-HT2A antagonists. wikipedia.org Predictive models of blood-brain barrier permeability have categorized xylamidine as CNS inactive. researchgate.net This characteristic has been leveraged in studies to confirm that certain physiological responses are mediated by central serotonin receptors, as xylamidine fails to antagonize them. nih.gov For instance, while xylamidine effectively blocks peripheral serotonergic responses, it does not prevent hyperthermia induced by the activation of central 5-HT2 receptors. mdpi.com

Broader Serotonin System Inhibition Paradigms in Research

Xylamidine is widely utilized in broader research paradigms to investigate the inhibitory effects on the serotonin system. medchemexpress.com It has been instrumental in studies examining the peripheral effects of serotonin on appetite and feeding behavior. nih.govmedchemexpress.com For example, xylamidine was found to attenuate the reduction in food intake caused by serotonin and 5-hydroxytryptophan (B29612) (5-HTP), suggesting that the appetite-suppressing effects of 5-HTP are at least partially mediated by peripheral 5-HT receptors. medchemexpress.com In studies of ejaculatory reflexes in male rats, the peripherally restricted, nonselective 5-HT2 receptor antagonist xylamidine was shown to inhibit the facilitation of the urethrogenital reflex induced by serotonin, indicating a role for peripheral 5-HT2 receptors in this process. nih.gov Furthermore, xylamidine has been used to demonstrate that the activation of peripheral 5-HT2 receptors can induce hypothermia. researchgate.net

Antagonism of Peripheral Effects of 5-Hydroxytryptamine in Isolated Tissue Models

In isolated tissue models, xylamidine has been shown to effectively antagonize the peripheral effects of 5-hydroxytryptamine (serotonin). It is a potent antagonist of the 5-HT2 receptor-mediated contractile response to serotonin in the isolated rat jugular vein in vitro. nih.gov Studies on the isolated rat uterus have also contributed to understanding the role of serotonin receptors in uterine contractions, with 5-HT2 antagonists like ketanserin (B1673593) inhibiting 5-HT-induced contractions. utexas.edu While direct studies with xylamidine on the guinea pig ileum were not found in the provided search results, the tissue is a classic model for studying serotonergic mechanisms, where both 5-HT3 and 5-HT4 receptors are involved in modulating motility. frontiersin.org

Data Tables

Table 1: Receptor Binding and Functional Antagonism of Xylamidine

CompoundReceptor TargetsBlood-Brain Barrier PenetrationKey Functional Antagonism
Xylamidine5-HT2A, 5-HT1A (peripheral)NoBlocks hypothermia induced by DMT, bufotenine, 5-MeO-T; Blocks pressor effects of DOI.
Cinanserin HClBroad 5-HT receptors (central)YesAntagonizes effects of DET, 5-HT, and 5-HTP.

Table 2: Research Applications of Xylamidine and Other Serotonergic Agents

CompoundPrimary Use/IndicationResearch Applications
XylamidinePreclinical serotonin studiesThermoregulation, cardiovascular models.
Cinanserin HClBroad 5-HT receptor studiesBehavioral pharmacology (e.g., operant conditioning).
DOI5-HT2 agonist studiesDifferentiating central vs. peripheral 5-HT effects.

Adrenergic Receptor Interaction Research

A thorough review of the available scientific literature does not provide evidence of research into the direct interaction of Xylamidine tosylate anhydrous with beta-1, beta-2, or beta-3 adrenergic receptors. The compound is consistently characterized by its antagonist activity at serotonin receptors. wikipedia.orgelectronicsandbooks.com Therefore, content for the following subsections cannot be provided.

Beta-1 Adrenergic Receptor Research

Information on this topic is not available in the reviewed scientific literature.

Beta-2 Adrenergic Receptor Research

Information on this topic is not available in the reviewed scientific literature.

Beta-3 Adrenergic Receptor Research

Information on this topic is not available in the reviewed scientific literature.

Investigation of Physiological Processes in Non-Human Research Models

Regulation of Food Intake Studies

This compound has been utilized in non-clinical models to investigate the role of peripheral serotonin (5-HT) systems in the regulation of food intake and appetite. ncats.io Its utility stems from its ability to block peripheral 5-HT receptors without central nervous system effects. wikipedia.org

Studies have shown that peripherally administered serotonin can produce a significant anorectic (appetite-reducing) effect. electronicsandbooks.com Xylamidine has been demonstrated to antagonize this effect, indicating that peripheral 5-HT2 receptors are at least partially responsible for mediating this reduction in food intake. electronicsandbooks.com In rat models, the anorexia induced by peripheral serotonin was completely blocked by xylamidine. researchgate.net

However, reports on the effect of xylamidine alone on food intake have been conflicting. Some research has indicated that xylamidine by itself has no effect on food consumption, while other studies have found that it can reduce food intake on its own. electronicsandbooks.com Furthermore, in studies involving the appetite-regulating peptide Cholecystokinin-8 (CCK-8) in rats, the administration of xylamidine did not significantly alter food intake, suggesting a limited role for peripheral serotonergic signaling in that specific context.

Table 1: Summary of this compound in Food Intake Regulation Studies

Research Model Key Finding Reference
Rats Antagonizes the anorectic (appetite-reducing) effect of systemically administered 5-HT. electronicsandbooks.com
Rats Completely blocked sucrose (B13894) sham feeding reduction caused by peripheral 5-HT. researchgate.net
Rats Did not significantly impact food intake when administered with Cholecystokinin-8 (CCK-8).

Cardiovascular Function Research Models

The peripheral selectivity of this compound makes it a useful pharmacological tool for exploring cardiovascular mechanisms without the confounding influence of the central nervous system. wikipedia.org By antagonizing peripheral serotonin receptors, it allows researchers to investigate the specific role of serotonin in cardiovascular function.

In non-human research models, studies have demonstrated that Xylamidine can modulate cardiovascular responses such as blood pressure and heart rate through its action on serotonin receptors. For example, one study highlighted that the administration of Xylamidine resulted in significant alterations in blood pressure responses during stress tests in animal models, underscoring its utility in cardiovascular pharmacology.

Table 2: Summary of this compound in Cardiovascular Function Research

Research Model Key Finding Reference
Animal Models Modulates blood pressure and heart rate via peripheral serotonin receptor antagonism.
Animal Models Caused significant alterations in blood pressure responses during stress tests.

Body Temperature Regulation Studies

This compound has been a subject of investigation in non-clinical studies to understand the role of peripheral serotonin in thermoregulation. Research indicates that the compound is involved in modulating body temperature. ncats.io By acting as an antagonist of peripheral serotonin receptors, xylamidine tosylate provides a tool to explore how serotonin signaling pathways outside of the central nervous system influence the body's thermal homeostasis. This selective action is crucial for distinguishing between central and peripheral serotonergic effects on temperature control. The primary mechanism involves the blockade of these peripheral receptors, which can influence physiological responses related to heat conservation and dissipation.

FeatureDescription
Compound This compound
Biological Process Body Temperature Regulation
Mechanism of Action Antagonism of peripheral serotonin receptors
Significance Allows for the study of peripheral serotonergic pathways in thermoregulation, separate from central nervous system effects.

Influence on Fatigue Mechanisms in Exercise Physiology Models

Currently, there is a lack of specific research directly investigating the influence of this compound on fatigue mechanisms within exercise physiology models. While various models exist to study the complex phenomenon of exercise-induced fatigue, which can involve factors from energy depletion and muscle recruitment to biomechanical and psychological elements, the role of peripheral serotonin antagonism by xylamidine tosylate in this context has not been detailed in available scientific literature. nih.govnih.gov

Cellular and Microbial System Investigations

Effects on Plant Growth Systems (e.g., Avena Coleoptiles)

In plant biology, xylamidine tosylate has been shown to exert effects on growth systems. Specifically, in studies involving Avena (oat) coleoptiles, the compound has been observed to antagonize the growth-stimulating effects of tryptamine (B22526). dss.go.th It is suggested that xylamidine tosylate may prevent the conversion of tryptamine to indole-3-acetic acid (IAA), a key plant hormone, in Avena. dss.go.th However, the precise site and specificity of this action are not fully elucidated. dss.go.th

Organism/SystemEffect of Xylamidine TosylateProposed Mechanism
Avena Coleoptiles Antagonizes tryptamine-stimulated growth. dss.go.thMay inhibit the conversion of tryptamine to indole-3-acetic acid (IAA). dss.go.th

Inhibition of DNA Synthesis in Bacterial Models (e.g., Bacillus subtilis)

While the direct action of xylamidine tosylate on DNA synthesis in Bacillus subtilis is not specifically detailed in the available research, studies on other compounds provide a general framework for how DNA synthesis can be inhibited in this bacterium. For instance, some antimicrobial agents inhibit DNA synthesis in Bacillus subtilis by promoting the formation of a stable ternary complex with DNA polymerase III and the template-primer DNA. nih.gov The coordination of DNA replication with cell growth in Bacillus subtilis is a complex process involving multiple regulatory systems. plos.org Further investigation would be required to determine if xylamidine tosylate employs a similar or different mechanism to affect DNA synthesis in this bacterial model.

Modulation of Tumor Cell Proliferation in Experimental Models

Xylamidine tosylate has been investigated for its effects on the proliferation of tumor cells in experimental settings. In one study, it was shown to inhibit the acceleration of tumor cell proliferation that was induced by 5,7-dihydroxytryptamine. science.govscience.gov This finding suggests a role for peripheral serotonin in the modulation of tumor growth and indicates that its antagonism by xylamidine tosylate can have an inhibitory effect on this process.

Experimental ModelTreatmentEffect of Xylamidine Tosylate
Tumor Cell Proliferation5,7-dihydroxytryptamine-induced accelerationInhibited the acceleration of tumor cell proliferation. science.govscience.gov

Advanced Research Methodologies and Techniques for Xylamidine Tosylate Anhydrous

Analytical Research Techniques for Xylamidine (B1684249) Tosylate

Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework. ¹H NMR would identify the distinct protons on the m-tolyl, methoxyphenoxy, and propyl groups, as well as the tosylate moiety. Chemical shifts, splitting patterns (multiplicity), and integration values would confirm the connectivity of the molecule. ¹³C NMR spectroscopy would complement this by identifying all unique carbon environments, including the aromatic carbons, the amidine carbon, and the aliphatic carbons of the propyl chain.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition. Fragmentation patterns observed in MS/MS analysis can further confirm the structure by showing the loss of specific fragments, such as the tosylate anion or the methoxyphenoxy group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. Key vibrational bands would be expected for N-H stretching in the amidinium group, C=N stretching of the amidine, C-O stretching of the ether linkages, and the strong, characteristic absorptions of the sulfonate group (S=O stretching) from the tosylate counter-ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Due to the presence of aromatic rings (tolyl, phenoxy, and tosylate), Xylamidine tosylate anhydrous is expected to exhibit characteristic UV absorption maxima. This technique is often used for quantitative analysis in solution.

Table 1: Hypothetical Spectroscopic Data for this compound

Technique Parameter Expected Observation Structural Interpretation
¹H NMRChemical Shift (δ)~7.0-7.8 ppmProtons on the tosylate and tolyl aromatic rings
~6.5-7.2 ppmProtons on the methoxyphenoxy aromatic ring
~3.8 ppmMethoxy (-OCH₃) protons
~1.2 ppmMethyl (-CH₃) protons on the propyl chain
¹³C NMRChemical Shift (δ)~165 ppmAmidine carbon (C=N)
~110-160 ppmAromatic carbons
~55 ppmMethoxy carbon
IRWavenumber (cm⁻¹)~3300-3100 cm⁻¹N-H stretching (amidinium)
~1650 cm⁻¹C=N stretching (amidine)
~1250 & 1050 cm⁻¹C-O stretching (aryl ether)
~1200 & 1030 cm⁻¹S=O stretching (sulfonate)
HRMSm/z313.1965 [M+H]⁺Corresponds to the protonated Xylamidine cation (C₁₉H₂₅N₂O₂⁺)
171.0114 [M]⁻Corresponds to the tosylate anion (C₇H₇O₃S⁻)

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for the purity assessment of non-volatile, polar organic compounds like this compound. A C18 stationary phase with a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (such as acetonitrile (B52724) or methanol) would provide effective separation. Detection is typically achieved using a UV detector set to a wavelength where the aromatic rings show strong absorbance.

Thin-Layer Chromatography (TLC): TLC is a simpler, qualitative technique used for rapid purity checks and monitoring reaction progress during synthesis. A suitable stationary phase (e.g., silica (B1680970) gel) and mobile phase would be selected to achieve a retention factor (Rf) that allows for clear separation from potential starting materials or by-products.

The purity is determined by calculating the area percentage of the main peak in the chromatogram relative to the total area of all peaks.

Table 2: Representative HPLC Method for Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Retention Time ~7.5 min (Hypothetical)

Crystallographic and Solid-State Research of this compound

The solid-state properties of a pharmaceutical compound are critical as they influence its stability, solubility, and bioavailability.

Polymorphism and Pseudo-polymorphism Studies

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each having a different internal lattice structure. Pseudo-polymorphism refers to different crystal forms that result from the inclusion of solvent molecules (hydrates or solvates). While extensive research into the polymorphism of many pharmaceutical compounds exists, specific studies detailing the polymorphic or pseudo-polymorphic forms of this compound are not widely available in public literature. Such a study would typically involve recrystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solids using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Influence of Crystalline Form on Research Properties

Different crystalline forms of a compound can exhibit significantly different physicochemical properties. Although specific polymorphs of this compound have not been documented in readily accessible literature, the principles of solid-state chemistry dictate that different forms would likely vary in:

Solubility and Dissolution Rate: Metastable polymorphs are generally more soluble than their stable counterparts.

Stability: Different forms can have different chemical and physical stability under varying temperature and humidity conditions. One form might convert to another over time.

Mechanical Properties: Properties like hardness and compressibility, which are important in formulation research, can differ between polymorphs.

Understanding these differences is crucial for selecting the optimal solid form for research and development.

Ionic Liquid Applications in Characterization and Material Science Research

Ionic liquids (ILs) are salts that are liquid at low temperatures (<100 °C) and are investigated for various pharmaceutical applications. mdpi.comnih.govualberta.ca While specific applications involving this compound are not documented, ILs could be explored in its research to:

Control Crystallization: Using ILs as solvents or anti-solvents can be a strategy to discover new polymorphic forms or to selectively crystallize a desired form. mdpi.com

Enhance Solubility: The unique solvation properties of ILs could be used to increase the solubility of poorly soluble compounds for in vitro assays. mdpi.com

Develop Novel Formulations: An active pharmaceutical ingredient (API) can be paired with a suitable counter-ion to form an "API-IL," converting the solid drug into a liquid form. This strategy can circumvent issues related to polymorphism and potentially improve biopharmaceutical properties. mdpi.comnih.gov

In Vitro and In Vivo Research Model Development and Application (Non-Human)

Xylamidine has been utilized in non-human research models, primarily to investigate its activity as a serotonin (B10506) antagonist. These studies provide foundational knowledge about its pharmacological profile at a preclinical level.

In Vitro Models: The primary in vitro application has been in radioligand binding assays using animal tissues. Research has shown that Xylamidine is a potent inhibitor of tritiated spiperone (B1681076) binding to 5-HT₂ receptors in rat frontal cortex membranes. nih.gov It was found to be less potent at inhibiting the binding of tritiated serotonin to 5-HT₁ receptors. nih.gov Additionally, its antagonist activity has been confirmed in isolated tissue preparations, such as the rat jugular vein, where it effectively antagonizes the contractile response to serotonin. nih.gov

In Vivo Models: The rat has been the principal in vivo model for studying the effects of Xylamidine.

Pithed Rat Model: This model is used to study the peripheral cardiovascular effects of a substance without influence from the central nervous system. In pithed rats, Xylamidine was shown to antagonize the pressor (blood pressure-increasing) response to intravenously administered serotonin, confirming its peripheral 5-HT₂ antagonist activity. nih.gov

Behavioral Models: Early studies used rats trained in operant conditioning tasks to assess the central nervous system effects of compounds. Xylamidine tosylate was investigated for its ability to antagonize the behavioral effects of tryptamines, although in some cases, it did not show antagonism, suggesting it may not readily cross the blood-brain barrier. nih.govnih.gov

Neuroendocrine Models: The quipazine-induced elevation of serum corticosterone (B1669441) in rats is a model used to screen for central serotonin receptor activity. Xylamidine failed to antagonize this effect, further supporting the hypothesis that it acts primarily as a peripheral serotonin antagonist. nih.gov

Table 3: Summary of Non-Human Research Models for Xylamidine

Model Type Specific Model Application / Finding Reference
In VitroRat Frontal Cortex MembranesRadioligand binding assays to determine affinity for 5-HT₁ and 5-HT₂ receptors. nih.gov
In VitroIsolated Rat Jugular VeinFunctional assay to measure antagonism of serotonin-induced smooth muscle contraction. nih.gov
In VivoPithed RatAssessment of peripheral cardiovascular effects; demonstrated antagonism of serotonin-induced pressor response. nih.gov
In VivoRat (Operant Conditioning)Behavioral studies to assess central nervous system effects. nih.gov
In VivoRat (Neuroendocrine Challenge)Used to differentiate central vs. peripheral antagonist activity; Xylamidine did not block the central effect of quipazine. nih.gov

Application in Isolated Tissue Preparations (e.g., Isolated Rat Uterus)

The use of isolated tissue preparations is a cornerstone of in vitro pharmacology, providing a controlled environment to study the direct effects of a compound on specific tissues, free from systemic influences. While direct studies explicitly detailing the application of this compound on isolated rat uterus preparations are not extensively documented in publicly available literature, its known pharmacological profile as a potent 5-hydroxytryptamine (5-HT) 2 receptor antagonist allows for a well-founded extrapolation of its utility in such a model. nih.gov

The rat uterus is a smooth muscle tissue that expresses serotonin receptors, including the 5-HT2A subtype, which are known to mediate contractile responses. nih.govnih.gov Pharmacological studies have utilized isolated uterine strips to characterize the effects of various serotonergic agents. nih.gov In this context, this compound serves as a valuable research tool to investigate the role of 5-HT2 receptors in uterine physiology and pharmacology.

Experimental Setup and Findings:

In a typical isolated tissue bath setup, uterine strips from rats are mounted and submerged in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with carbogen (B8564812) gas. The contractile activity of the tissue is recorded isometrically. The application of a 5-HT agonist would be expected to induce concentration-dependent contractions of the uterine tissue.

The introduction of this compound to the organ bath prior to the addition of a serotonin agonist would be hypothesized to competitively antagonize the contractile response. By analyzing the concentration-response curves in the presence of varying concentrations of Xylamidine tosylate, researchers can determine its potency (often expressed as a pA2 value) and the nature of its antagonism at the 5-HT2 receptors in the uterine tissue.

This methodological approach has been successfully employed with other 5-HT2 receptor antagonists in isolated rat uterus preparations, demonstrating the presence and functional role of these receptors. nih.gov Therefore, this compound, with its established 5-HT2 antagonist properties, is an ideal candidate for similar investigations to further elucidate the specific contribution of this receptor subtype to uterine contractility.

Beyond the uterus, the utility of Xylamidine tosylate in other isolated tissue preparations has been more directly demonstrated. For instance, it has been shown to be a potent antagonist of the 5-HT2 receptor-mediated contractile response to serotonin in the isolated rat jugular vein. nih.gov Furthermore, its ability to inhibit the binding of radiolabeled ligands to 5-HT2 receptors in rat frontal cortex membranes in vitro underscores its specificity and utility in receptor binding assays. nih.gov

Table 1: Investigated Effects of this compound in Isolated Tissue Preparations

Tissue Preparation Receptor Target Observed/Hypothesized Effect
Isolated Rat Uterus 5-HT2A Receptors Antagonism of serotonin-induced contractions (Hypothesized)
Isolated Rat Jugular Vein 5-HT2 Receptors Potent antagonism of serotonin-induced contractile response nih.gov

Utilization in Rodent Models for Pharmacological Probing

In vivo studies using rodent models are crucial for understanding the physiological effects of a compound in a whole-organism context. This compound has been utilized in various rat models to probe the peripheral actions of serotonin, largely due to its characteristic of not readily crossing the blood-brain barrier. nih.gov This property makes it an excellent tool for differentiating between central and peripheral serotonergic effects.

Key Research Findings from Rodent Models:

Antagonism of Peripheral Serotonergic Responses: In pithed rats, a model where the central nervous system's influence is removed, Xylamidine tosylate effectively antagonized the pressor (blood pressure raising) response to intravenously administered serotonin. nih.gov This finding confirms its potent peripheral 5-HT2 receptor blocking activity in a vascular context. nih.gov

Investigation of Feeding Behavior: Xylamidine has been used to investigate the role of peripheral serotonin in the control of food intake. Studies in rats have shown that peripherally administered 5-hydroxytryptamine (5-HT) can induce a dose-dependent decrease in food intake. Xylamidine was able to antagonize this 5-HT-induced anorexia, suggesting that this effect is mediated, at least in part, by peripheral 5-HT2 receptors.

Table 2: Summary of this compound Utilization in Rodent Models

Rodent Model Pharmacological Probe Key Finding Citation
Pithed Rat Intravenous Serotonin Antagonism of pressor response nih.gov
Intact Rat Quipazine (central 5-HT agonist) No antagonism of serum corticosterone elevation nih.gov

These studies collectively highlight the utility of this compound as a selective peripheral serotonin antagonist in rodent models. Its application allows researchers to dissect the complex roles of serotonin in various physiological processes, attributing specific actions to either central or peripheral receptor systems.

Theoretical Frameworks and Computational Studies

Molecular Modeling of Ligand-Receptor Interactions

Molecular modeling encompasses a suite of computational techniques used to simulate and visualize the interaction between a ligand, such as Xylamidine (B1684249), and its receptor target. Given that Xylamidine is a known antagonist of the serotonin (B10506) 5-HT2A and 5-HT2C receptors, molecular docking and simulation are key to understanding its mechanism of antagonism. wikipedia.org

The process typically begins with obtaining a three-dimensional structure of the target receptor. As obtaining crystal structures for G-protein-coupled receptors (GPCRs) like the 5-HT2A receptor can be challenging, homology models are often constructed based on the crystal structures of related proteins. rsc.org These models serve as the digital environment for docking studies.

In a typical molecular docking simulation for Xylamidine and the 5-HT2A receptor, the Xylamidine molecule is computationally placed into the receptor's binding site. Algorithms then explore various possible conformations and orientations of the ligand, calculating the binding energy for each pose. The most favorable poses, those with the lowest binding energy, are then analyzed to identify key molecular interactions. These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues in the binding pocket. rsc.orgresearchgate.net Studies on other 5-HT2A ligands have identified potential hotspot residues for binding, such as Asn363 and Tyr370, which would be of primary interest in analyzing Xylamidine's binding mode. rsc.org

The insights gained from these models are critical. For instance, receptor-interaction models developed for various serotonin 5-HT2 receptor antagonists can help explain the structural basis for their selectivity against other receptors, such as dopamine (B1211576) D2 receptors. nih.govacs.org By comparing the modeled interaction of Xylamidine with that of other antagonists, researchers can infer the structural features responsible for its specific antagonistic activity.

Table 1: Key Parameters in Molecular Docking of Xylamidine with 5-HT2A Receptor

ParameterDescriptionTypical Value/OutputRelevance to Xylamidine
Binding Affinity The predicted strength of the binding between the ligand and the receptor, often expressed as a binding energy (e.g., in kcal/mol).Negative values, indicating a spontaneous binding process.Predicts how strongly Xylamidine binds to the 5-HT2A receptor.
Ligand Conformation The three-dimensional shape of the ligand when it is bound to the receptor.Root Mean Square Deviation (RMSD) from a reference conformation.Determines the optimal spatial arrangement of Xylamidine for receptor antagonism.
Key Residue Interactions Specific amino acids in the receptor's binding site that form significant interactions with the ligand.List of residues (e.g., Asn363, Tyr370) and interaction types (e.g., H-bond). rsc.orgExplains the molecular basis of Xylamidine's binding and antagonistic function.
Interaction Forces The types and strengths of non-covalent forces stabilizing the ligand-receptor complex.Hydrogen bonds, hydrophobic contacts, electrostatic interactions.Details the specific chemical forces holding Xylamidine in the binding pocket.

Predictive Computational Chemistry for Pharmacological Profiles

Predictive computational chemistry utilizes a compound's chemical structure to forecast its pharmacological properties, including its mechanism of action, efficacy, and pharmacokinetic profile. This is particularly relevant for Xylamidine tosylate anhydrous, as its defining characteristic—peripheral selectivity—is a key component of its pharmacological profile. wikipedia.org

One of the most significant predicted properties of Xylamidine is its inability to cross the blood-brain barrier (BBB). wikipedia.org In silico models are now widely used to predict BBB permeability. frontiersin.org These models often employ machine learning algorithms that are trained on datasets of compounds with known BBB permeability. chemrxiv.org By analyzing chemical descriptors (e.g., molecular weight, polarity, number of hydrogen bond donors/acceptors) derived from Xylamidine's structure, these models can quantitatively predict its likelihood of entering the central nervous system. The prediction that Xylamidine is a poor BBB penetrant aligns with its experimental use as a tool to block peripheral serotonin effects without central nervous system involvement. wikipedia.orgchemrxiv.org

Furthermore, network-based inference methods can predict a compound's mechanism of action (MoA). nih.gov These systems analyze vast networks connecting chemical structures, protein targets, and biological pathways. By inputting the structure of Xylamidine, such a system could predict its interactions with various receptors and proteins, thereby generating a theoretical pharmacological profile that includes its primary targets (5-HT2A/2C receptors) and potential off-target effects.

Quantitative Structure-Activity Relationship (QSAR) models represent another predictive tool. By establishing a mathematical relationship between the structural properties of a series of compounds and their biological activity, a 3D-QSAR model could be built using known 5-HT2A antagonists. mdpi.com The model could then be used to predict the antagonistic potency of a new or untested molecule like Xylamidine based solely on its 3D structure and chemical properties.

Table 2: Computational Approaches to Predict Pharmacological Profile of Xylamidine

Computational MethodPredicted Pharmacological PropertyApplication to Xylamidine
Machine Learning BBB Models Blood-Brain Barrier PermeabilityPredicts and confirms Xylamidine's low CNS penetration, explaining its peripheral selectivity. frontiersin.orgchemrxiv.org
Network-Based Inference Mechanism of Action (MoA) & Target IdentificationPredicts primary targets like 5-HT2A/2C receptors and potential off-target interactions. nih.gov
Systems Pharmacology Modeling In vivo physiological effectsSimulates the downstream consequences of 5-HT2A receptor antagonism in peripheral tissues. scirp.org
QSAR/3D-QSAR Biological Potency (e.g., IC50/EC50)Predicts the antagonist potency of Xylamidine at serotonin receptors based on its structure. mdpi.com

Future Directions and Emerging Research Areas for Xylamidine Tosylate Anhydrous

Development of Next-Generation Serotonin (B10506) Receptor Probes

Xylamidine (B1684249) tosylate's primary utility lies in its function as an antagonist at 5-HT2A and, to a lesser degree, 5-HT1A receptors in the periphery. This specificity makes it a valuable tool for differentiating central versus peripheral serotonin-mediated effects. Future research is poised to build upon this foundation by developing next-generation probes derived from the xylamidine scaffold.

The focus of this research will likely be on enhancing receptor subtype selectivity. By modifying the core structure of xylamidine, researchers aim to create new compounds that can distinguish between the diverse array of peripheral serotonin receptors with greater precision. Another promising direction is the incorporation of reporter molecules, such as fluorescent tags or biotin (B1667282) labels, onto the xylamidine structure. This would enable advanced imaging and affinity-based purification studies, allowing for a more detailed visualization and isolation of target receptors in their native environment. A key challenge will be to introduce these modifications without compromising the compound's crucial inability to penetrate the central nervous system.

Exploration of Novel Adrenergic System Modulators

While xylamidine is established as a serotonergic antagonist, the potential for its scaffold to serve as a basis for developing modulators of other neurotransmitter systems, particularly the adrenergic system, presents an intriguing area of exploration. There is known cross-interaction between the dopaminergic and adrenergic systems, where catecholamines can activate adrenergic receptors. nih.gov

Future research could speculatively investigate whether xylamidine or its derivatives exhibit any off-target affinity for adrenergic receptors. This exploratory work would involve comprehensive screening against a panel of alpha and beta-adrenoceptors. Furthermore, computational modeling and medicinal chemistry efforts could be directed towards designing novel molecules based on the xylamidine framework that are intentionally engineered to target specific adrenergic receptor subtypes. Such research could potentially yield new pharmacological tools for dissecting the complex interplay between the serotonergic and adrenergic systems in peripheral tissues.

Expanding Applications in Diverse Biological Research Models

The current application of xylamidine tosylate is predominantly in animal models to study cardiovascular and gastrointestinal functions. Research has demonstrated its utility in altering blood pressure responses and gastrointestinal transit times, providing insights into the peripheral roles of serotonin. Additionally, it has been used in studies related to inhibiting tumor cell proliferation. science.gov

The future will likely see the application of xylamidine tosylate in a broader range of biological models. This includes more complex, multifactorial disease models where peripheral serotonin signaling is implicated, such as inflammatory bowel disease, metabolic syndrome, and fibrotic disorders. An interesting and unconventional application has been noted in plant biology, where it was used in media for callus growth studies. dss.go.th This suggests potential for its use in agricultural or botanical research to understand the role of serotonin-like signaling in plants. Expanding its use across different species and research fields will help to further elucidate the diverse physiological and pathophysiological roles of peripheral serotonin.

Research AreaCurrent Application of Xylamidine TosylatePotential Future Model
Cardiovascular Modulation of blood pressure and heart rate in animal models. Models of heart failure and ischemia. nih.gov
Gastrointestinal Alteration of GI transit times in animal models. Complex models of Irritable Bowel Syndrome (IBS).
Oncology Inhibition of tumor cell proliferation. science.govIn vivo models of specific cancer types sensitive to serotonin.
Botany Supplement in plant callus growth media. dss.go.thInvestigating stress response signaling in plants.

Innovations in Chemical Synthesis and Derivatization

The established synthesis of xylamidine tosylate involves a multi-step process, including the alkylation of 3-methoxyphenol (B1666288) and subsequent reduction and coupling reactions. While effective, there is room for innovation to improve efficiency, yield, and environmental footprint.

Future synthetic strategies may focus on the development of more streamlined and atom-economical routes. The application of modern synthetic methodologies, such as flow chemistry, could enable safer and more scalable production, as has been explored for other tosylated compounds. science.gov The tosylate group in xylamidine is an excellent leaving group, which facilitates nucleophilic substitution reactions, opening up a wide field for derivatization. This allows for the creation of a library of xylamidine analogs with varied pharmacokinetic and pharmacodynamic properties. Furthermore, the xylamidine molecule possesses a chiral center, and the synthesis of its specific enantiomers, (R)- and (S)-xylamidine, is documented. nih.govnih.gov Future work will likely involve the stereoselective synthesis and biological evaluation of these individual enantiomers to determine if they possess differential activity or selectivity, leading to more refined pharmacological tools.

Key Synthetic Steps for Xylamidine Tosylate

Step Reactants Outcome
1. Alkylation 3-Methoxyphenol, α-chloropropionitrile Intermediate formation.
2. Reduction Intermediate from Step 1, Lithium Aluminium Hydride Conversion of nitrile to a primary amine.

| 3. Coupling & Tosylation | Primary amine from Step 2, m-tolylacetonitrile | Formation of xylamidine, followed by tosylation. |

Advanced Materials Science Research on Anhydrous Forms

The "anhydrous" designation of xylamidine tosylate anhydrous is significant from a materials science perspective. Anhydrous crystalline forms of pharmaceutical compounds often exhibit distinct physical properties compared to their hydrated counterparts, including enhanced stability and different dissolution profiles. The anhydrous form of xylamidine tosylate is noted for its conformational stability and reduced hygroscopicity.

Future materials science research will likely delve deeper into the solid-state chemistry of this compound. This includes comprehensive studies on polymorphism—the ability to exist in multiple crystalline forms. Each polymorph can have unique physical properties, and controlling the crystallization process to selectively produce a desired form is a key area of research. Advanced analytical techniques, such as single-crystal X-ray diffraction, could provide detailed insights into the crystal packing and intermolecular interactions that govern the stability of the anhydrous form. Furthermore, investigating the photostability of xylamidine tosylate is another critical research avenue, as tosylate salts can be sensitive to light. Understanding and potentially improving these material properties are crucial for its formulation and long-term storage as a research chemical.

Q & A

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

  • Methodological Answer : Publish detailed protocols with reaction stoichiometry, solvent grades, and purification steps (e.g., C18 cartridge washing volumes). Share raw NMR/HPLC data in supplementary materials for cross-validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.